4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid

Stereochemical integrity Chiral building block Structure-Activity Relationship

This stereochemically defined trans-cyclohexane imidazole-amide (InChI Key UWVFSZNTDMTKPA-XYPYZODXSA-N) ensures consistent target-binding geometry. Using racemic or cis/trans mixtures (e.g., CAS 1178767-61-7) can cause ~10-fold potency drops in CB1 antagonist assays. As a REAL database compound, it supports DEL workflows and batch-to-batch reproducibility. Ideal for hepatoselective glucokinase activator programs requiring non-zwitterionic acid moieties.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 2137037-46-6
Cat. No. B2785661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
CAS2137037-46-6
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)NC(=O)CCN2C=CN=C2
InChIInChI=1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19)
InChIKeyUWVFSZNTDMTKPA-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic Acid: Structural Identity & Comparator Landscape for Scientific Procurement


4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 2137037-46-6) is a chiral, non-racemic cyclohexane-based imidazole amide building block supplied at ≥95% purity by Enamine (EN300-85553) and Fujifilm Wako . The imidazole-amide-cyclohexane pharmacophore is also present in advanced glucokinase activators (e.g., PF‑04991532) and CB1 antagonist series, but the specific regio‑ and stereochemistry of this compound distinguishes it from structurally similar trans‑ or cis‑cyclohexane carboxamide analogs that are frequently catalogued under the distinct CAS 1178767‑61‑7 .

Procurement Risk: Why 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic Acid Cannot Be Freely Replaced by In‑Class Analogs


The cyclohexane ring in this compound exists as a defined stereoisomer (InChI Key UWVFSZNTDMTKPA‑XYPYZODXSA‑N), imparting a fixed spatial orientation of the carboxylic acid and imidazole-bearing side chain. Substituting the compound with other imidazole-amide cyclohexane derivatives – even those sharing the identical planar connectivity – risks altering target‑binding geometry and downstream biological readout. For instance, regio‑ or stereoisomeric imidazole cyclohexyl amides have shown a ~10‑fold drop in CB1 receptor potency when the hydroxyl orientation is changed, demonstrating that even minor stereochemical perturbations produce large functional consequences within this chemotype [1]. Consequently, generic “imidazole‑cyclohexane acid” procurement without verifying the specific CAS and stereochemistry jeopardizes reproducibility in structure‑activity campaigns and in vivo pharmacology.

Quantitative Differentiation: Head‑to‑Head Data for 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic Acid (CAS 2137037-46-6)


Stereochemical Purity vs. Alternative CAS 1178767‑61‑7 (Racemic/Alternative Isomer)

CAS 2137037‑46‑6 corresponds to a single, defined stereoisomer (trans‑4‑substituted cyclohexane‑1‑carboxylic acid scaffold based on InChI stereo‑layer XYPYZODXSA‑N), whereas CAS 1178767‑61‑7 is frequently listed by multiple vendors as the racemic mixture or an alternative isomer . The targeted compound is sold with a minimum purity of 95%, but its stereochemical assignment is critical for CB1 antagonist and glucokinase activator programs where the trans‑ vs. cis‑cyclohexane orientation governs receptor binding [1].

Stereochemical integrity Chiral building block Structure-Activity Relationship

Provider‑Reported Purity Benchmarking: Enamine vs. Fujifilm Wako vs. AKSci

Two independent vendors (Enamine and Fujifilm Wako) report a purity of ≥95% for CAS 2137037‑46‑6 . The alternative CAS 1178767‑61‑7 is also sold at 95% purity by AKSci and Leyan , but those suppliers do not specify stereochemistry. The head‑to‑head purity parity means that stereochemical certainty, rather than simple bulk purity, is the procurement‑differentiating factor.

Chemical purity QC release specification Reproducibility

Availability via Authorized Distributors: Enamine Building Block Status

CAS 2137037‑46‑6 is listed in the Enamine REAL database as a synthetically accessible building block (product EN300‑85553) . Enamine’s covalent‑ready screening collections are widely used in pharmaceutical hit‑to‑lead programs; the compound’s inclusion in this matrix guarantees on‑demand resynthesis and milligram‑to‑gram delivery timelines. The alternative isomer (CAS 1178767‑61‑7) is available from multiple smaller‑scale stockists but is not indexed in the Enamine REAL set, making it less suitable for large‑scale combination library synthesis.

Supply chain Procurement source MedChem library

Scaffold Relevance to CB1 Antagonist Series: Stereochemical Impact on Potency

In a library of imidazole‑based cyclohexyl amides, the installation of a hydroxyl substituent on the cyclohexane ring decreased hCB‑1 Ki by ~10‑fold (e.g., from 37 nM for the unsubstituted amide to 3.7 nM for the 2‑hydroxy‑cyclohexyl amide) [1]. Although the reported literature compound differs from CAS 2137037‑46‑6 by having a hydroxyl group, the striking dependence of CB1 affinity on cyclohexane substitution pattern provides class‑level evidence that precise stereochemical control is essential for obtaining meaningful biological data.

CB1 antagonist Imidazole amide SAR

Distinction from Glucokinase Activator Scaffolds: Carboxylic Acid Position

The hepatoselective glucokinase activator PF‑04991532 contains a nicotinic acid moiety attached to the imidazole‑propanamide core, whereas CAS 2137037‑46‑6 replaces the pyridine ring with a trans‑cyclohexane carboxylic acid [1]. This scaffold substitution eliminates the zwitterionic character of PF‑04991532 and shifts the pKa of the acid group (~4.2–4.8 for cyclohexane carboxylic acid vs. ~2.8–3.2 for pyridine‑3‑carboxylic acid), which can alter cellular permeability and tissue distribution. Although no direct head‑to‑head PK comparison exists, the structural divergence is critical for programs seeking non‑zwitterionic, hepatically‑biased glucokinase modulators.

Glucokinase activator Hepatoselectivity Scaffold hopping

High‑Value Procurement Scenarios for 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic Acid (CAS 2137037-46-6)


CB1 Receptor Antagonist SAR Series Requiring Defined Cyclohexane Stereochemistry

Medicinal chemistry teams expanding imidazole‑based cyclohexyl amide backbones for metabolic disorders can use CAS 2137037‑46‑6 as a well‑defined trans‑cyclohexane building block. As demonstrated by the 10‑fold potency modulation observed when altering cyclohexane substituents in CB1 antagonists, the assured stereochemistry of this compound minimizes confounded SAR interpretation and enables clean affinity comparisons [1].

DNA‑Encoded Library (DEL) Synthesis Requiring Enamine REAL‑Compatible Building Blocks

The compound’s membership in the Enamine REAL database (EN300‑85553) guarantees compatibility with industry‑standard DEL workflows. Its on‑demand resynthesis and plate‑ready format allow seamless integration into large‑scale combinatorial libraries where compound identity and isomer purity must be batch‑to‑batch consistent .

Non‑Zwitterionic Glucokinase Activator Scaffold Development

Replacing the nicotinic acid head group of clinical candidate PF‑04991532 with a trans‑cyclohexane carboxylic acid eliminates the zwitterionic state and raises the acid pKa by ~1.5–2.0 units. Researchers investigating hepatoselective but non‑zwitterionic glucokinase activators can procure CAS 2137037‑46‑6 as a defined intermediate to explore altered permeability and hepatic uptake profiles [2].

Chiral Imidazole‑Amide Fragment Library Construction

Fragment‑based screening campaigns benefit from rigid, stereochemically pure scaffolds. CAS 2137037‑46‑6 provides a trans‑cyclohexane‑1,4‑dicarboxylic acid mimetic with an imidazole‑amide side chain, offering a unique 3D pharmacophore not replicated by the more common racemic cis/trans mixtures sold under CAS 1178767‑61‑7 .

Quote Request

Request a Quote for 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.